molecular formula C9H10INO2 B7473217 2-(3-iodophenoxy)-N-methylacetamide

2-(3-iodophenoxy)-N-methylacetamide

Cat. No. B7473217
M. Wt: 291.09 g/mol
InChI Key: MYQXLEOOBJERRI-UHFFFAOYSA-N
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Description

2-(3-iodophenoxy)-N-methylacetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the Rho GTPase family member, Rac1, which is involved in various cellular processes, including cell migration, adhesion, and proliferation.

Mechanism of Action

The mechanism of action of 2-(3-iodophenoxy)-N-methylacetamide involves the inhibition of Rac1, a small GTPase that regulates various cellular processes, including actin cytoskeleton organization, cell migration, and proliferation. 2-(3-iodophenoxy)-N-methylacetamide binds to the switch II region of Rac1, which prevents the exchange of GDP for GTP, thereby inhibiting the activation of Rac1. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-iodophenoxy)-N-methylacetamide have been extensively studied. 2-(3-iodophenoxy)-N-methylacetamide has been shown to inhibit the migration and invasion of cancer cells by reducing the formation of lamellipodia and filopodia, which are involved in cell motility. 2-(3-iodophenoxy)-N-methylacetamide has also been shown to reduce the production of reactive oxygen species (ROS) and oxidative stress-induced cell death by activating the Nrf2/ARE pathway. In addition, 2-(3-iodophenoxy)-N-methylacetamide has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of 2-(3-iodophenoxy)-N-methylacetamide for lab experiments include its potency, specificity, and ease of use. 2-(3-iodophenoxy)-N-methylacetamide has been shown to be a potent and specific inhibitor of Rac1, which makes it an ideal tool for studying the role of Rac1 in various cellular processes. 2-(3-iodophenoxy)-N-methylacetamide is also easy to use, as it can be added directly to cell culture media or administered to animals via injection. The limitations of 2-(3-iodophenoxy)-N-methylacetamide for lab experiments include its potential toxicity and off-target effects. 2-(3-iodophenoxy)-N-methylacetamide has been shown to be toxic at high concentrations, which may limit its use in some experiments. In addition, 2-(3-iodophenoxy)-N-methylacetamide may have off-target effects on other small GTPases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-(3-iodophenoxy)-N-methylacetamide. One potential direction is the development of more potent and specific inhibitors of Rac1. Another potential direction is the investigation of the role of Rac1 in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of more advanced animal models of Alzheimer's disease may provide a better understanding of the potential therapeutic applications of 2-(3-iodophenoxy)-N-methylacetamide in the treatment of this disease. Overall, 2-(3-iodophenoxy)-N-methylacetamide has the potential to be a valuable tool for the study of various cellular processes and the development of novel therapeutic interventions for various diseases.

Synthesis Methods

The synthesis method of 2-(3-iodophenoxy)-N-methylacetamide involves several steps, including the reaction of 3-iodophenol with methyl chloroacetate, followed by the reduction of the intermediate product with lithium aluminum hydride. The resulting compound is then reacted with N-methylamine to yield 2-(3-iodophenoxy)-N-methylacetamide. This method has been optimized to produce high yields of 2-(3-iodophenoxy)-N-methylacetamide with high purity.

Scientific Research Applications

2-(3-iodophenoxy)-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-(3-iodophenoxy)-N-methylacetamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colorectal cancer cells. In inflammation, 2-(3-iodophenoxy)-N-methylacetamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorders, 2-(3-iodophenoxy)-N-methylacetamide has been shown to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-(3-iodophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQXLEOOBJERRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-iodophenoxy)-N-methylacetamide

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